![molecular formula C8H10N4 B13065700 7-Ethylpyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13065700.png)
7-Ethylpyrrolo[2,1-f][1,2,4]triazin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Ethylpyrrolo[2,1-f][1,2,4]triazin-4-amine is a heterocyclic compound that belongs to the pyrrolo[2,1-f][1,2,4]triazine family. This compound is characterized by its unique bicyclic structure, which includes a pyrrole ring fused to a triazine ring. It has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Méthodes De Préparation
The synthesis of 7-Ethylpyrrolo[2,1-f][1,2,4]triazin-4-amine can be achieved through various synthetic routes. One common method involves the use of pyrrole derivatives as starting materials. The synthetic process typically includes the formation of an intermediate, followed by cyclization to form the desired triazine ring. The reaction conditions often involve the use of catalysts and specific reagents to facilitate the cyclization process .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a solid form .
Analyse Des Réactions Chimiques
7-Ethylpyrrolo[2,1-f][1,2,4]triazin-4-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like iodine .
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Applications De Recherche Scientifique
7-Ethylpyrrolo[2,1-f][1,2,4]triazin-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of various enzymes and proteins, making it a valuable tool in biochemical studies.
Medicine: It is being investigated for its antiviral and anticancer properties.
Mécanisme D'action
The mechanism of action of 7-Ethylpyrrolo[2,1-f][1,2,4]triazin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects. For example, it may inhibit viral replication by targeting viral RNA polymerase .
Comparaison Avec Des Composés Similaires
7-Ethylpyrrolo[2,1-f][1,2,4]triazin-4-amine can be compared with other similar compounds in the pyrrolo[2,1-f][1,2,4]triazine family:
7-Iodopyrrolo[2,1-f][1,2,4]triazin-4-amine: This compound is used as an intermediate in the synthesis of antiviral drugs like Remdesivir.
7-(3-(Piperazin-1-yl)phenyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine: Known for its potent and selective inhibition of PI3Kδ, making it a potential treatment for autoimmune diseases.
The uniqueness of this compound lies in its specific substitutions and the resulting biological activities, which can differ significantly from other derivatives.
Propriétés
Formule moléculaire |
C8H10N4 |
|---|---|
Poids moléculaire |
162.19 g/mol |
Nom IUPAC |
7-ethylpyrrolo[2,1-f][1,2,4]triazin-4-amine |
InChI |
InChI=1S/C8H10N4/c1-2-6-3-4-7-8(9)10-5-11-12(6)7/h3-5H,2H2,1H3,(H2,9,10,11) |
Clé InChI |
YXIJIQCOSHJINN-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C2N1N=CN=C2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S)-1-[2-(Trifluoromethyl)pyrimidin-5-yl]ethan-1-amine](/img/structure/B13065627.png)
![7a-(4-Methylphenyl)-5-oxohexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B13065629.png)

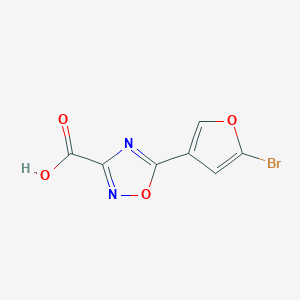
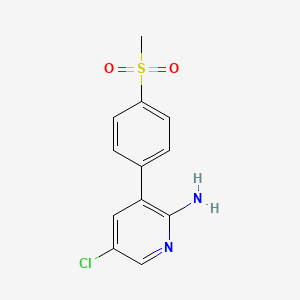

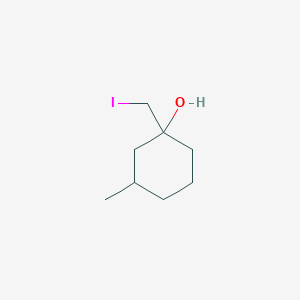

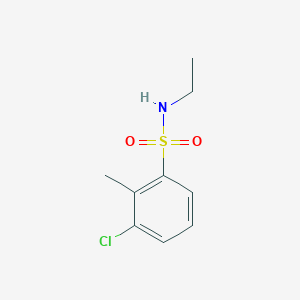
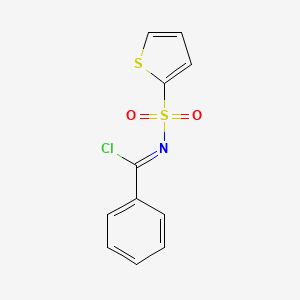
![Spiro[bicyclo[4.2.0]octane-7,3'-pyrrolidine]-1,3,5-triene](/img/structure/B13065682.png)
![2-Ethyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13065683.png)

